N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a heterocyclic benzamide derivative featuring a pyridazinone core substituted with a methyl group at the N1 position and a phenyl ring at the C3 position. The benzamide moiety is further functionalized with a morpholinosulfonyl group at the para position, introducing both hydrogen-bonding and steric bulk. The morpholinosulfonyl group enhances solubility and may influence target binding through sulfonyl-mediated interactions.
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S/c1-25-21(27)10-9-20(24-25)17-3-2-4-18(15-17)23-22(28)16-5-7-19(8-6-16)32(29,30)26-11-13-31-14-12-26/h2-10,15H,11-14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGXCBSKXWOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared below with analogs from the literature:
*Estimated based on formula; †SHELX is widely used for crystallographic refinement ; ‡Approximated from structural analogs.
Key Comparisons
Heterocyclic Core The pyridazinone core in the target compound has two adjacent nitrogen atoms, enabling distinct electronic and hydrogen-bonding properties compared to the single-nitrogen pyridinone in ’s compound . Pyridazinones are less common in drug discovery than pyridinones but offer unique conformational rigidity. In contrast, benzo[b][1,4]oxazin-3-one () contains an oxygen atom in the heterocycle, which may reduce metabolic stability compared to nitrogen-rich cores .
Substituent Effects The morpholinosulfonyl group in the target compound provides a polar sulfonyl moiety absent in ’s morpholine-carbonyl substituent. Sulfonyl groups often enhance solubility and participate in electrostatic interactions with biological targets. Alkoxy-phenyl substituents in ’s compounds increase lipophilicity, whereas the target’s morpholinosulfonyl group balances hydrophilicity and steric bulk.
Synthesis and Characterization
- The target compound’s synthesis likely involves amide coupling, analogous to ’s use of caesium carbonate and DMF for oxadiazole-benzamide derivatives .
- Characterization of similar compounds relies heavily on NMR and mass spectrometry (), while crystallographic data (e.g., ) depend on SHELX-based refinement .
Physicochemical and Pharmacological Implications
- The target’s pyridazinone-morpholinosulfonyl combination may improve metabolic stability over ’s alkoxy-substituted benzamides, which are prone to oxidative degradation .
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